molecular formula C18H16BrN3O B4523239 6-(4-bromophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

6-(4-bromophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine

Cat. No.: B4523239
M. Wt: 370.2 g/mol
InChI Key: PYEOMYIVRADDAV-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-N-(4-methoxybenzyl)pyridazin-3-amine is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(4-bromophenyl)-N-(4-methoxybenzyl)-3-pyridazinamine is 369.04767 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

Research has highlighted the significant antioxidant power of synthesized bromophenols. For instance, bromophenols derived from reactions involving bromination and demethylation have shown effective antioxidant activities by scavenging free radicals and demonstrating potential as natural antioxidants for preventing oxidative deterioration of food and possibly for therapeutic applications due to their radical scavenging activities (Çetinkaya et al., 2012; Li et al., 2012).

Anticancer Evaluation

The exploration into bromophenol derivatives also extends into anticancer research. Some derivatives have been evaluated for their anticancer activity against various cancer cell lines, presenting a new avenue for potential anticancer therapies (Bekircan et al., 2008).

Structural Analysis

Structural analyses of bromophenol compounds, such as the study on methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, contribute significantly to understanding the conformational properties and potential interaction mechanisms of these compounds, which is crucial for their application in drug design and development (Bortoluzzi et al., 2011).

Bromophenols in Marine Algae

The marine environment has been a rich source of bromophenols with diverse biological activities. Studies on compounds isolated from marine algae, such as Rhodomela confervoides, have demonstrated their potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging activity (Li et al., 2011; Duan et al., 2007).

Chemical Synthesis and Applications

The synthesis of novel compounds based on the structural motif of 6-(4-bromophenyl)-N-(4-methoxybenzyl)-3-pyridazinamine has been a subject of interest for developing new molecules with enhanced biological activities. The synthetic strategies and biological evaluations of these compounds underscore their importance in medicinal chemistry and drug development (Mahmoud et al., 2011).

Properties

IUPAC Name

6-(4-bromophenyl)-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-23-16-8-2-13(3-9-16)12-20-18-11-10-17(21-22-18)14-4-6-15(19)7-5-14/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEOMYIVRADDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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